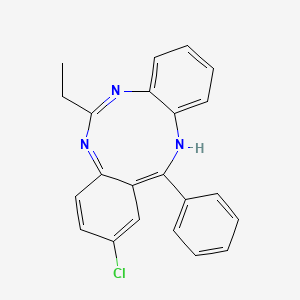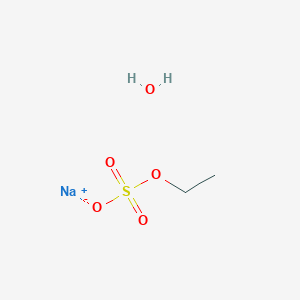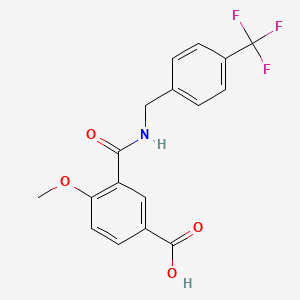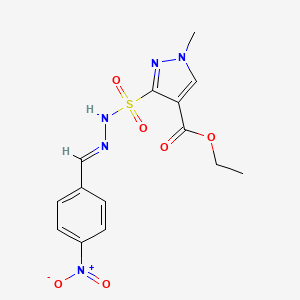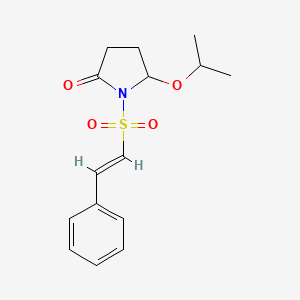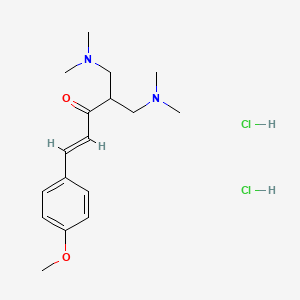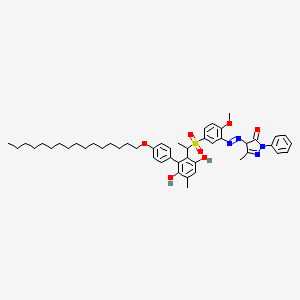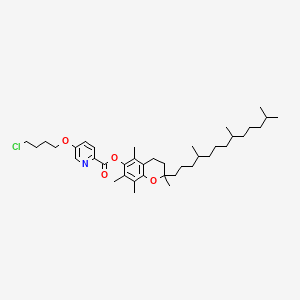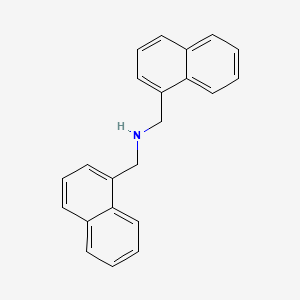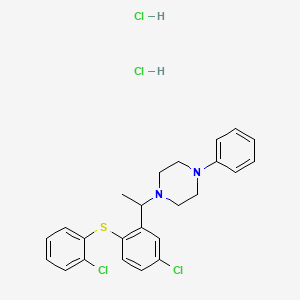
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-フェニルピペラジン二塩酸塩は、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フェニル基と塩素化フェニルチオエチル基で置換されたピペラジン環を特徴としており、興味深い化学的性質を持つ独自の分子です。
準備方法
合成ルートと反応条件
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-フェニルピペラジン二塩酸塩の合成は、一般的に複数のステップを伴います。一般的なアプローチには、次のステップが含まれます。
塩素化フェニルチオエチル中間体の形成: このステップは、チオニルクロリドや五塩化リンなどの試薬を使用して、フェニルチオエチル化合物を塩素化する工程を含みます。
ピペラジンとのカップリング: 塩素化された中間体は、次に、水素化ナトリウムまたは炭酸カリウムなどの塩基を使用して、塩基性条件下で1-フェニルピペラジンと反応させます。
精製と二塩酸塩への変換: 最終生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製され、その後、塩酸を使用して二塩酸塩の形態に変換されます。
工業生産方法
この化合物の工業生産は、同様の合成ルートを大規模に行う場合がありますが、大規模で行われます。連続フロー反応器と自動システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、工業的方法は、最終生成物の純度を確保するために、高速液体クロマトグラフィー(HPLC)などの高度な精製技術を組み込む場合もあります。
化学反応の分析
反応の種類
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-フェニルピペラジン二塩酸塩は、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができ、塩素化フェニルチオ基を還元する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール。
置換: 水素化ナトリウム、炭酸カリウム、ジメチルホルムアミド(DMF)。
主な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたフェニルチオ化合物。
置換: 使用される求核剤に応じて、様々な置換誘導体。
科学研究への応用
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-フェニルピペラジン二塩酸塩は、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生体標的との潜在的な相互作用について調査されています。
医学: 抗菌や抗がん作用などの潜在的な治療効果について探求されています。
工業: 新しい材料の開発や、他の工業的に関連する化合物の合成における前駆体として利用されています。
科学的研究の応用
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-フェニルピペラジン二塩酸塩の作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-フェニルピペラジン: 二塩酸塩ではない、塩基の形態。
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-メチルピペラジン: メチル化誘導体。
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-エチルピペラジン: エチル化誘導体。
独自性
4-(1-(5-クロロ-2-((2-クロロフェニル)チオ)フェニル)エチル)-1-フェニルピペラジン二塩酸塩の独自性は、特定の置換パターンと、フェニル基と塩素化フェニルチオ基の両方があることにあります。この組み合わせは、明確な化学的および生物学的特性を与え、様々な研究や工業的用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine: The base form without the dihydrochloride salt.
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-methylpiperazine: A methylated derivative.
4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-ethylpiperazine: An ethylated derivative.
Uniqueness
The uniqueness of 4-(1-(5-Chloro-2-((2-chlorophenyl)thio)phenyl)ethyl)-1-phenylpiperazine dihydrochloride lies in its specific substitution pattern and the presence of both phenyl and chlorinated phenylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
112504-26-4 |
|---|---|
分子式 |
C24H26Cl4N2S |
分子量 |
516.3 g/mol |
IUPAC名 |
1-[1-[5-chloro-2-(2-chlorophenyl)sulfanylphenyl]ethyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C24H24Cl2N2S.2ClH/c1-18(27-13-15-28(16-14-27)20-7-3-2-4-8-20)21-17-19(25)11-12-23(21)29-24-10-6-5-9-22(24)26;;/h2-12,17-18H,13-16H2,1H3;2*1H |
InChIキー |
ZIHKVBGZWYRLIG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



